[2,2'-Bipyridine]-6-carboximidamide hydrochloride
Overview
Description
[2,2’-Bipyridine]-6-carboximidamide hydrochloride: is a derivative of bipyridine, a compound known for its ability to form complexes with transition metals. This compound is of significant interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-6-carboximidamide hydrochloride typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with suitable reagents to introduce the carboximidamide group. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-6-carboximidamide hydrochloride can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [2,2’-Bipyridine]-6-carboximidamide hydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .
Biology: In biological research, this compound can be used to study metal ion interactions in biological systems. Its ability to form complexes with metals makes it a valuable tool for investigating metalloproteins and metalloenzymes .
Industry: Industrially, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved include metal ion coordination sites and the stabilization of reactive intermediates .
Comparison with Similar Compounds
2,2’-Bipyridine: A parent compound that forms complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer used in coordination chemistry.
Phenanthroline: A related compound with similar chelating properties.
Uniqueness: [2,2’-Bipyridine]-6-carboximidamide hydrochloride is unique due to the presence of the carboximidamide group, which enhances its ability to form stable complexes with metals. This makes it particularly useful in applications requiring strong metal-ligand interactions .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8;/h1-7H,(H3,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUJJYYHWLZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676629 | |
Record name | [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219745-75-2 | |
Record name | [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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